molecular formula C8H8BrFO2 B3217956 4-Bromo-1-fluoro-2-(methoxymethoxy)benzene CAS No. 1185836-54-7

4-Bromo-1-fluoro-2-(methoxymethoxy)benzene

Cat. No. B3217956
M. Wt: 235.05 g/mol
InChI Key: QPPIRZVESLIANI-UHFFFAOYSA-N
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Patent
US08445501B2

Procedure details

Starting from commercially available 5-bromo-2-fluoro-phenol and 1-chloro-1-methoxy-methane prepared according to literature (Stadlwieser, J. Synthesis 1985, 490) the title compound is obtained as colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([OH:8])[CH:7]=1.Cl[CH2:11][O:12][CH3:13]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([O:8][CH2:11][O:12][CH3:13])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)F)OCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.